molecular formula C21H18FN3O5 B11472299 7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

Cat. No.: B11472299
M. Wt: 411.4 g/mol
InChI Key: GKMNWNBJJPDSIF-UHFFFAOYSA-N
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Description

“7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-(4-FLUOROPHENYL)-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE” is a complex organic compound that features a unique combination of benzodioxole, fluorophenyl, and imidazopyridinone moieties. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the benzodioxole and imidazopyridinone rings, followed by the introduction of the fluorophenyl group. Typical reaction conditions might include:

    Formation of Benzodioxole Ring: This could involve the reaction of catechol with methoxy groups under acidic conditions.

    Formation of Imidazopyridinone Ring: This might involve cyclization reactions using appropriate precursors.

    Introduction of Fluorophenyl Group: This could be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the imidazopyridinone ring.

    Substitution: The fluorophenyl group might participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound could have various applications in scientific research, including:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug discovery, particularly for targeting specific receptors or enzymes.

    Industry: Use in the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Potential mechanisms might include:

    Binding to Receptors: Interaction with specific receptors in the body, leading to a biological response.

    Enzyme Inhibition: Inhibition of enzymes involved in critical biochemical pathways.

    Signal Transduction: Modulation of signal transduction pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-3-phenyl-3H,4H,5H,6H,7H-imidazo[4,5-b]pyridin-5-one
  • 7-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-b]pyridin-5-one

Uniqueness

The presence of the fluorophenyl group in “7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-(4-FLUOROPHENYL)-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE” might confer unique properties, such as increased binding affinity to certain biological targets or enhanced stability.

Properties

Molecular Formula

C21H18FN3O5

Molecular Weight

411.4 g/mol

IUPAC Name

7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one

InChI

InChI=1S/C21H18FN3O5/c1-27-18-14(7-15-19(20(18)28-2)30-10-29-15)13-8-16(26)24-21-17(13)23-9-25(21)12-5-3-11(22)4-6-12/h3-7,9,13H,8,10H2,1-2H3,(H,24,26)

InChI Key

GKMNWNBJJPDSIF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1C3CC(=O)NC4=C3N=CN4C5=CC=C(C=C5)F)OCO2)OC

Origin of Product

United States

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